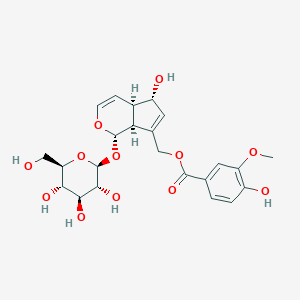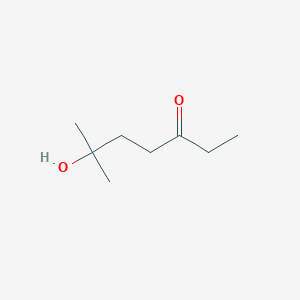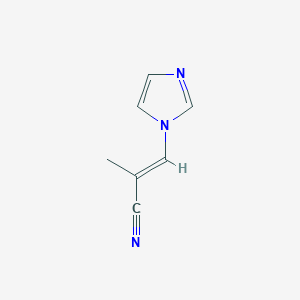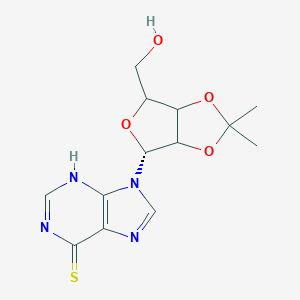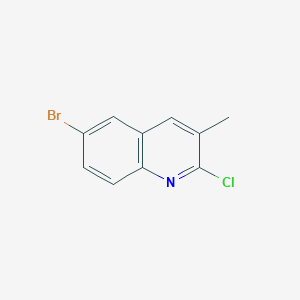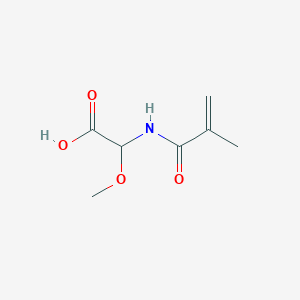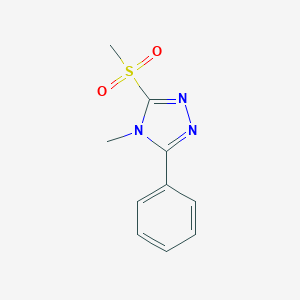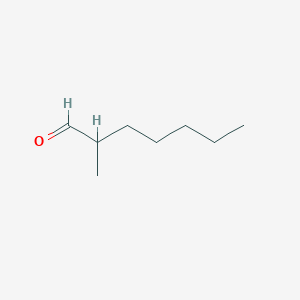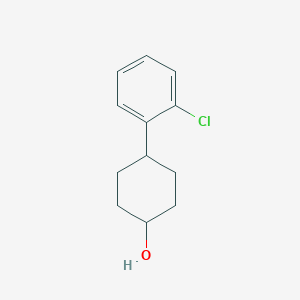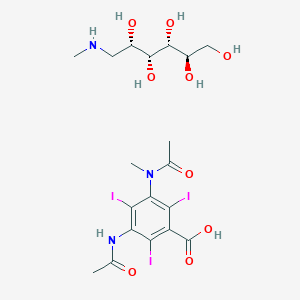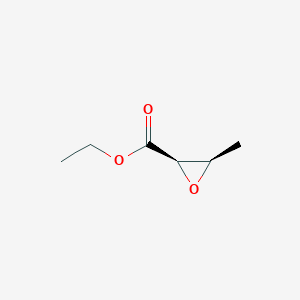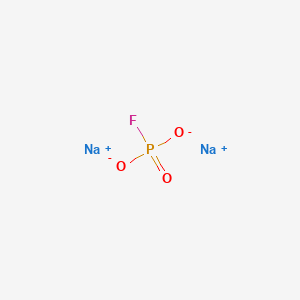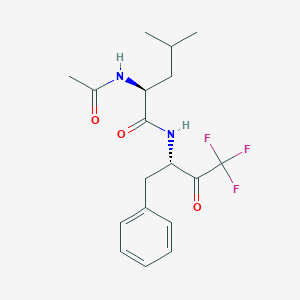![molecular formula C17H21NO4 B049947 (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 226703-78-2](/img/structure/B49947.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the oxazolidinone class of antibiotics and has been shown to have antimicrobial activity against a range of bacterial strains. In
Mechanism Of Action
The mechanism of action of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids and thereby blocking the production of new proteins. This mechanism of action is similar to that of other antibiotics in the oxazolidinone class, such as linezolid.
Biochemical And Physiological Effects
In addition to its antimicrobial activity, (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activity of NF-kappaB, a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to have antitumor activity in vitro and in vivo, and to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone for lab experiments is its broad spectrum of antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial resistance and for developing new antibiotics. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are a number of potential future directions for research on (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as enhanced antimicrobial activity or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its interactions with bacterial ribosomes and the downstream effects on protein synthesis. Finally, there is potential for research on the use of this compound in combination with other antibiotics or as part of a broader treatment regimen for bacterial infections.
Synthesis Methods
The synthesis of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves the condensation of a ketone and an aldehyde with an amine. The reaction is catalyzed by a Lewis acid, typically titanium tetrachloride or zinc chloride, and proceeds through a series of intermediate steps to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been the subject of extensive scientific research due to its potential as an antibiotic agent. It has been shown to have activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.
properties
CAS RN |
226703-78-2 |
|---|---|
Product Name |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1 |
InChI Key |
NZNQVFXLNMUYFI-AEGPPILISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=C)C)O)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
synonyms |
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



